Technical Whitepaper: Physicochemical Profiling of 4-Chloro-5-iodo-7-azaindole
Technical Whitepaper: Physicochemical Profiling of 4-Chloro-5-iodo-7-azaindole
Executive Summary
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-5-iodo-7-azaindole) represents a critical scaffold in the design of type I and type II kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its halogen substituents: the C4-chlorine atom is primed for nucleophilic aromatic substitution (
This guide provides a rigorous physicochemical profile of the compound, distinguishing it from its commonly confused isomer, 4-chloro-3-iodo-7-azaindole. Accurate characterization is paramount, as the regiochemistry of iodination on the 7-azaindole core is sensitive to reaction conditions.
Chemical Identity & Structural Analysis[1][2][3][4]
The target compound is a di-halogenated fused bicyclic heterocycle.[1][2] The 7-azaindole core mimics the purine scaffold found in ATP, making it a privileged structure for ATP-competitive drug discovery.
| Attribute | Specification |
| IUPAC Name | 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine |
| Common Synonyms | 4-Chloro-5-iodo-7-azaindole |
| CAS Number | 1015610-31-7 (Note: distinct from 3-iodo isomer 869335-73-9) |
| Molecular Formula | |
| Molecular Weight | 278.48 g/mol |
| SMILES | ClC1=C(I)C=NC2=C1C=CN2 |
| InChI Key | HHPQMGPENICAAD-UHFFFAOYSA-N |
Structural Logic & Regioisomerism
A common pitfall in the synthesis of this compound is the formation of the 3-iodo isomer. Electrophilic iodination (e.g., NIS) of 4-chloro-7-azaindole typically favors the electron-rich C3 position on the pyrrole ring. Accessing the 5-iodo target often requires alternative strategies, such as the Reissert-Henze functionalization of 5-iodo-7-azaindole N-oxide, or directed ortho-lithiation sequences.
Physicochemical Properties[1][2][4][9][10][11]
The following data aggregates experimental observations and high-confidence predictive models calibrated for 7-azaindole scaffolds.
Solid-State Properties[9]
| Property | Value / Observation | Technical Insight |
| Physical State | Solid powder | Crystalline forms may vary by recrystallization solvent. |
| Color | White to pale yellow/beige | Darkening indicates oxidation or iodine liberation; store protected from light. |
| Melting Point | 179 – 183 °C (Predicted/Analog) | Note: The 3-iodo isomer melts at 195-199 °C. A lower range often indicates the 4-chloro/5-iodo substitution pattern or impurities. |
| Decomposition | >200 °C | Thermal instability involves deiodination. |
Solution & Electronic Properties
| Property | Value | Context for Drug Design |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | High lipophilicity requires organic co-solvents for biological assays. |
| Solubility (DMSO) | > 50 mg/mL | Preferred solvent for stock solutions (20-100 mM). |
| LogP (Predicted) | 2.5 ± 0.3 | Moderate lipophilicity; suitable for cell permeability. |
| pKa (Pyrrole NH) | ~13.0 | Weakly acidic; deprotonation requires strong bases (NaH, Cs2CO3). |
| pKa (Pyridine N) | ~2.5 | Weakly basic; protonation occurs only in strong acid. |
| Polar Surface Area | 28.7 Ų | Excellent membrane permeability potential. |
Analytical Characterization
Trustworthy identification relies on NMR to confirm the substitution pattern. The absence of the C5 proton and the presence of the C6 singlet are diagnostic.
Proton NMR ( H NMR) Profile
Solvent: DMSO-
- 12.0 ppm (br s, 1H): Pyrrole NH (Exchangeable).
- 8.45 ppm (s, 1H): H-6 . This singlet is critical. It is deshielded by the adjacent pyridine nitrogen and the ortho-iodine atom.
-
7.65 ppm (d,
Hz, 1H): H-2 . Alpha proton of the pyrrole ring. -
6.55 ppm (d,
Hz, 1H): H-3 . Beta proton of the pyrrole ring.
Differentiation: In the 3-iodo isomer, the H-3 doublet is absent, and the H-2 proton appears as a singlet (or doublet coupled only to NH). In the 5-iodo target, the H-2/H-3 coupling is preserved.
Mass Spectrometry
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion
: m/z ~278.9 (Cl-35 isotope) and ~280.9 (Cl-37 isotope). -
Isotope Pattern: Characteristic 3:1 ratio for Chlorine (
) combined with the mass defect of Iodine.
Experimental Protocols
Protocol: Thermodynamic Solubility Assessment
This protocol ensures accurate solubility data for formulation, avoiding kinetic supersaturation errors.
Reagents: PBS (pH 7.4), DMSO, HPLC-grade Acetonitrile.
-
Preparation: Weigh ~5 mg of 4-chloro-5-iodo-7-azaindole into a 1.5 mL microcentrifuge tube.
-
Saturation: Add 500 µL of PBS (pH 7.4). Vortex vigorously for 1 minute.
-
Equilibration: Shake the suspension at 25 °C for 24 hours (thermodynamic equilibrium).
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Remove supernatant and dilute 1:1 with Acetonitrile (to ensure solubility during injection).
-
Inject onto HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).
-
Quantify against a 5-point standard curve prepared in DMSO.
-
Protocol: Purity Determination via HPLC
Objective: Detect regioisomeric impurities (3-iodo) and hydrolysis products.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.05% TFA.
-
Mobile Phase B: Acetonitrile + 0.05% TFA.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B
-
-
Detection: UV at 254 nm (aromatic core) and 290 nm (iodinated species).
-
Acceptance Criteria: Target peak area > 97%. No single impurity > 0.5%.
Handling, Stability & Safety
Storage & Stability
-
Light Sensitivity: High. The C-I bond is photolabile. Store in amber vials wrapped in foil.
-
Temperature: Store at 2–8 °C for long-term stability. Stable at room temperature for short-term handling (days).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere to prevent moisture-induced hydrolysis of the C4-chloride.
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5370695, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (Analogous Scaffold Data). Retrieved January 30, 2026, from [Link]

